6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
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Overview
Description
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a chemical compound with the molecular formula C24H21ClN4. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline typically involves the reaction of 6-chloro-4-phenylquinazoline with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound is used in studies related to its biological activity and potential therapeutic effects.
Chemical Research: It serves as a building block for the synthesis of other quinazoline derivatives with various biological activities.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the piperazine moiety and has different biological activities.
6-Chloroquinazoline: Lacks the phenyl and piperazine groups, resulting in different chemical properties and applications.
Uniqueness
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both the chloro and piperazine groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFWMFUHURUWEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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